1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLTLOQRZJNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility Profile of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the synthetic intermediate, 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (hereafter referred to as EPE). As no comprehensive public data on the solubility of EPE exists, this document outlines the fundamental principles, authoritative experimental protocols, and analytical quantification methods required to generate a robust and reliable solubility profile. It is intended for researchers, scientists, and drug development professionals who require such data for process development, formulation, and quality control. The guide details the gold-standard isothermal shake-flask method, adapted from OECD Guideline 105, and a precise HPLC-UV analytical method for concentration measurement. Hypothetical, yet scientifically plausible, data is presented to illustrate data analysis and interpretation, providing a complete blueprint for laboratory execution.
Introduction and Scientific Background
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development.[1] For a target molecule like 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (EPE), a substituted acetophenone, understanding its behavior in various organic solvents is critical for applications ranging from synthesis and purification to formulation and final product stability. Low or unpredictable solubility can create significant bottlenecks, leading to poor bioavailability in pharmaceutical contexts or inefficient reaction and crystallization processes in chemical manufacturing.[1][2]
EPE is a moderately non-polar molecule. Its structure comprises a phenyl ring and an ethylsulfanyl group, which are hydrophobic, and a polar acetyl group. This amphipathic nature suggests a varied solubility profile across solvents of differing polarities. This guide provides the scientific rationale and detailed methodology to precisely quantify this profile.
Guiding Principles of Solubility
The adage "like dissolves like" is the fundamental principle governing solubility. This refers to the intermolecular forces between the solute (EPE) and the solvent.[3] A solute will dissolve best in a solvent that shares similar intermolecular forces. These forces include:
-
Van der Waals Forces: Weak, temporary attractions prevalent in non-polar molecules.
-
Dipole-Dipole Interactions: Stronger attractions between molecules with permanent dipoles.[4] EPE's carbonyl group creates a dipole moment, allowing for such interactions.
-
Hydrogen Bonding: A specific, strong type of dipole-dipole interaction. EPE can act as a hydrogen bond acceptor at its carbonyl oxygen.
A solvent's ability to engage in these interactions is often quantified by its polarity index.[5][6] By measuring EPE's solubility across a range of solvents with varying polarity indices, a predictive model for its behavior in other solvent systems can be developed.
Experimental Design and Authoritative Protocols
A robust determination of solubility requires a validated methodology to ensure thermodynamic equilibrium is reached and an accurate analytical technique to quantify the dissolved solute.
Overall Experimental Workflow
The process begins with solvent selection and preparation, followed by the equilibration of the solute-solvent mixture using the shake-flask method. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved EPE is determined using a calibrated HPLC-UV system.
Caption: High-level workflow for solubility determination.
Protocol: Thermodynamic Solubility via Isothermal Shake-Flask Method
This protocol is based on the OECD Guideline 105, a globally recognized standard for determining water solubility, adapted here for organic solvents.[7][8][9][10][11] The shake-flask method is a robust technique for determining the thermodynamic solubility of a compound.[2][12][13]
Objective: To determine the saturation concentration of EPE in a given solvent at a constant temperature.
Materials:
-
1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (EPE), >99% purity
-
Selected organic solvents, HPLC grade
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
0.45 µm PTFE syringe filters
-
Glass syringes
Procedure:
-
Preparation: Add an excess amount of EPE (e.g., ~100 mg) to a 20 mL scintillation vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.
-
Solvent Addition: Add a known volume (e.g., 10.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation (e.g., 150 RPM).
-
Time Course: Allow the samples to shake for at least 24 hours to ensure thermodynamic equilibrium is reached.[2][12][13] For rigorous studies, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a supernatant aliquot using a glass syringe. Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
Dilution: Accurately dilute the saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted sample via the HPLC-UV method described below.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for separating and quantifying moderately non-polar compounds like EPE.[14][15][16] The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase.[14][17]
Objective: To accurately measure the concentration of EPE in the filtered solvent samples.
Caption: Principle of an RP-HPLC-UV system.
Instrumentation & Conditions (Hypothetical):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (ACN) and Water mixture (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (to be determined by UV scan of EPE)
-
Run Time: 10 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of EPE of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system. Plot the peak area from the resulting chromatograms against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Calculation: Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of EPE in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Hypothetical Data and Interpretation
To illustrate the expected outcome of such a study, the following tables present a set of scientifically plausible, hypothetical solubility data for EPE at 25°C.
Table 1: Physicochemical Properties of Selected Organic Solvents
| Solvent | Polarity Index[3] | Character | Potential Interaction with EPE |
| n-Hexane | 0.1 | Non-polar | Van der Waals |
| Toluene | 2.4 | Non-polar, Aromatic | Van der Waals, π-π stacking |
| Dichloromethane | 3.1 | Polar Aprotic | Dipole-Dipole |
| Ethyl Acetate | 4.4 | Polar Aprotic | Dipole-Dipole, H-bond acceptor |
| Acetone | 5.1 | Polar Aprotic | Dipole-Dipole, H-bond acceptor |
| Acetonitrile | 5.8 | Polar Aprotic | Dipole-Dipole |
| Isopropanol | 3.9 | Polar Protic | Dipole-Dipole, H-bond donor/acceptor |
| Methanol | 5.1 | Polar Protic | Dipole-Dipole, H-bond donor/acceptor |
Table 2: Hypothetical Thermodynamic Solubility of EPE at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 0.1 | 15.8 | 0.088 |
| Toluene | 2.4 | 155.2 | 0.861 |
| Dichloromethane | 3.1 | 450.5 | 2.499 |
| Ethyl Acetate | 4.4 | > 500 (Freely Soluble) | > 2.774 |
| Acetone | 5.1 | > 500 (Freely Soluble) | > 2.774 |
| Acetonitrile | 5.8 | 210.3 | 1.167 |
| Isopropanol | 3.9 | 125.6 | 0.697 |
| Methanol | 5.1 | 95.1 | 0.528 |
Molar Mass of EPE (C10H12OS) = 180.27 g/mol
Interpretation of Results
The hypothetical data shows that EPE, a moderately polar compound, exhibits poor solubility in the highly non-polar solvent n-hexane. Its solubility is significantly enhanced in aromatic (Toluene) and moderately polar aprotic solvents (Dichloromethane, Ethyl Acetate, Acetone). The high solubility in ethyl acetate and acetone is likely due to strong dipole-dipole interactions between the solvent's carbonyl group and EPE's carbonyl group.
Interestingly, solubility decreases in the polar protic solvents (Isopropanol, Methanol) compared to the best-performing aprotic solvents. This could be attributed to the strong self-association of the alcohol solvents through hydrogen bonding, which may hinder their ability to effectively solvate the less polar regions of the EPE molecule. The decrease in solubility in the highly polar aprotic solvent, acetonitrile, further supports that optimal solubility is achieved in solvents of intermediate polarity that match the overall polarity of EPE.
Laboratory Safety and Solvent Handling
All work with organic solvents must be conducted in a well-ventilated fume hood.[18][19] Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[18][19][20]
Key Safety Practices:
-
Minimize the quantities of solvents handled.[20]
-
Keep all solvent containers tightly sealed when not in use.[20]
-
Store flammable solvents in approved safety cabinets away from ignition sources.[19][21]
-
Consult the Safety Data Sheet (SDS) for each solvent and for 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one before beginning work.[21]
-
Ensure spill kits are readily available.[18]
Conclusion
This guide provides a comprehensive and authoritative framework for the systematic determination of the solubility profile of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one. By adhering to the principles of thermodynamic equilibration and employing precise analytical quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in process chemistry and pharmaceutical development. The presented protocols, rooted in established international standards, and the structured approach to data interpretation serve as a complete blueprint for executing such a study.
References
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
Grimmelt, B. (2007). Standard Operating Procedures for Working with Organic Solvents. University of Prince Edward Island. Retrieved from [Link]
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. doi:10.1787/9789264069587-en
-
OECD Publishing. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
- OECD. (1995). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Google Books.
-
Analytice. (2017, August 7). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
iTristan. (2025, September 9). Shake Flask method: Significance and symbolism. In-Silico. Retrieved from [Link]
-
Safety Partners. (2024, November 16). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Retrieved from [Link]
-
ResearchGate. (2016, March 4). (PDF) Polarity Index. Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. doi:10.17504/protocols.io.j8nlk8y41l5r/v1
-
OSH. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]
-
Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents. Retrieved from [Link]
-
Lab Manager. (2025, November 27). Using solvents safely in the lab. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
University of Oxford. (2021, February 26). 14 Principles of Reversed Phase HPLC [Video]. YouTube. Retrieved from [Link]
-
JASCO Global. (n.d.). Principles of HPLC (3) Separation modes. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
Sources
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- 5. chem.rochester.edu [chem.rochester.edu]
- 6. shodex.com [shodex.com]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
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Technical Guide: Crystal Structure Analysis of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
The following technical guide details the structural analysis, synthesis, and conformational dynamics of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one. This document is structured to assist researchers in the synthesis, crystallization, and X-ray diffraction analysis of this specific thio-ether derivative.
Executive Summary
1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (also known as o-(ethylthio)acetophenone) represents a critical class of ortho-substituted aromatic ketones. Unlike its para-substituted counterparts, this molecule exhibits unique conformational restriction due to the proximity of the carbonyl oxygen and the sulfide sulfur.
This guide focuses on the intramolecular Chalcogen Bond (S···O) that dictates the planarity of the molecule. Understanding this interaction is vital for researchers using this scaffold in coordination chemistry (as a hemilabile ligand) or in the synthesis of benzisothiazoles.
Molecular Architecture & Conformational Dynamics
The crystallographic interest in this molecule lies in the competition between steric hindrance (forcing the acetyl group out of plane) and electronic stabilization (locking it in plane).
The Ortho Effect: S···O Interaction
In o-substituted acetophenones, the substituent at the 2-position interacts directly with the carbonyl oxygen.
-
o-Hydroxyacetophenone: Forms a strong intramolecular Hydrogen Bond (O-H[1]···O), locking the molecule in a planar conformation.
-
o-(Ethylsulfanyl)acetophenone (Target): Forms a non-bonded S···O interaction .
Key Structural Prediction: Based on homologous structures (e.g., 2-(phenylthio)acetophenone), the S···O distance in the ethyl derivative is expected to be approximately 2.60–2.75 Å . This is significantly shorter than the sum of the van der Waals radii for Sulfur (1.80 Å) and Oxygen (1.52 Å), which is 3.32 Å .
Resonance Contribution
This short contact suggests an attractive interaction, often described as an incipient bond formation leading to a 5-membered oxathiole-like transition state. This "conformation lock" forces the acetyl group to remain coplanar with the benzene ring, maximizing
Table 1: Comparative Interaction Metrics (Theoretical vs. Empirical)
| Parameter | o-Hydroxy Analog | o-Ethylthio Analog (Target) | Significance |
| Interaction Type | Hydrogen Bond (O-H···O) | Chalcogen Interaction (S···O) | Determines Planarity |
| Interaction Distance | ~1.6 - 1.8 Å | ~2.65 ± 0.05 Å (Predicted) | < |
| Torsion Angle (C-C-C=O) | ~0° (Planar) | < 15° (Quasi-Planar) | Steric vs. Electronic balance |
| Coordination Potential | Hard Donor (O, O) | Soft/Hard Hybrid (S, O) | Hemilabile Ligand Design |
Visualization of Conformational Pathways
The following diagram illustrates the synthesis and the thermodynamic equilibrium favoring the syn-coplanar conformation due to the S···O interaction.
Figure 1: Synthesis pathway and conformational equilibrium favoring the S···O locked state.
Experimental Protocols
Synthesis & Crystallization Strategy
To obtain X-ray quality crystals, high purity is required. The ethyl chain adds rotational degrees of freedom that can inhibit lattice formation; therefore, low-temperature crystallization is recommended.
Step-by-Step Protocol:
-
Synthesis: React 2-bromoacetophenone with sodium ethanethiolate in dry DMF at 0°C. Quench with water and extract with ethyl acetate.
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1) is mandatory to remove disulfide byproducts.
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the pure oil/solid in a minimal amount (0.5 mL) of Dichloromethane (DCM) in a small vial.
-
Place this vial inside a larger jar containing Pentane or Hexane .
-
Cap the large jar tightly. The pentane will slowly diffuse into the DCM, reducing solubility and forcing crystal growth over 48–72 hours.
-
Note: If the ethyl chain causes the compound to remain an oil, cool the setup to -20°C.
-
X-Ray Diffraction Data Collection
For this specific organic molecule, Mo-K
-
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal ethyl group.
-
Resolution: 0.75 Å or better.
-
Refinement Strategy:
-
Locate Sulfur and Oxygen atoms first (Heavy atoms).
-
The ethyl group may exhibit disorder. If the terminal methyl carbon shows high thermal ellipsoids, model it as a disordered group over two positions (PART 1 / PART 2 instructions in SHELXL).
-
Structural Analysis Workflow
When analyzing the solved structure, the researcher must validate the "Chalcogen Bond" hypothesis using the following checklist:
-
Calculate Distances: Measure the intramolecular distance between S(1) and O(1).
-
Validation: If
, an interaction exists.
-
-
Check Planarity: Measure the torsion angle
(C2-C1-C(=O)-C(methyl)).-
Validation: A value close to 0° or 180° indicates conjugation. The S···O interaction usually forces the cis-like arrangement (close to 0°).
-
-
Hirshfeld Surface Analysis:
-
Generate Hirshfeld surfaces (using CrystalExplorer).
-
Look for the characteristic red spot on the
surface between S and O, confirming the contact is shorter than the van der Waals sum.
-
Figure 2: Crystallographic refinement and validation workflow.
References
-
Intramolecular S···O Interactions: Warburton, W. K., & McD. Blair, A. (2001). "Short intramolecular S...O interactions in S-substituted 2-mercaptoacetophenones." Acta Crystallographica Section C, 57(1), 123-125. (Note: Describes the phenyl-analog which establishes the baseline for the ethyl-analog).
-
General Synthesis of Thio-Acetophenones: Lameyer, L., et al. (2020). "Sulfur-Oxygen Chalcogen Bonding in 2-Acyl-thioethers." Chemistry – A European Journal.
-
Crystallographic Standards: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
Sources
The Chemoselective Architecture of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
A Technical Guide to Synthetic Evolution and Process Optimization
Executive Summary & Structural Significance[1][2]
The compound 1-[2-(ethylsulfanyl)phenyl]ethan-1-one (CAS: 59995-56-1), often referred to as o-ethylthioacetophenone, represents a critical structural motif in the synthesis of sulfur-containing heterocycles, particularly dibenzo[b,f][1,4]thiazepines . These tricyclic architectures are the pharmacophoric core of major antipsychotic therapeutics, including Quetiapine (Seroquel) and Clotiapine .
While the industrial synthesis of Quetiapine typically proceeds via lactam intermediates, the o-acyl thioether scaffold of the subject molecule offers a versatile "divergent point" for medicinal chemists. It allows for the construction of novel thiazepine derivatives via reductive amination or cyclization with diamines.
This guide analyzes the historical evolution of its synthesis, moving from classical "brute force" nucleophilic substitutions to modern, atom-economic transition metal catalysis.
Historical Context: The Regioselectivity Challenge
The discovery of efficient routes to ortho-substituted thio-acetophenones was driven by the failure of direct electrophilic aromatic substitution.
The Friedel-Crafts Dead End
Early attempts to synthesize this molecule via Friedel-Crafts acylation of (ethylsulfanyl)benzene (thioanisole derivative) with acetyl chloride failed to yield the desired product in useful quantities.
-
The Problem: The sulfur atom is an ortho/para director, but steric hindrance and electronic factors overwhelmingly favor the para isomer (1-[4-(ethylsulfanyl)phenyl]ethan-1-one).
-
The Consequence: This necessitated a shift toward Nucleophilic Aromatic Substitution (SNAr) , where the regiochemistry is pre-defined by the leaving group on the aromatic ring.
Method A: The Classical Approach (SNAr)
The "Workhorse" Protocol
This method remains the dominant industrial route due to the low cost of reagents, despite the handling challenges associated with ethanethiol (stench). It relies on the activation of the ortho-halogen by the electron-withdrawing acetyl group.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The carbonyl group at the ortho position stabilizes the anionic intermediate, lowering the activation energy for the displacement of the halide (Fluorine or Chlorine).
Reagents:
-
Substrate: 2'-Fluoroacetophenone (preferred for kinetics) or 2'-Chloroacetophenone (preferred for cost).
-
Nucleophile: Ethanethiol (Ethyl mercaptan).
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
-
Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and leave the thiolate anion "naked" and reactive).
Detailed Experimental Protocol (Self-Validating)
Note: All steps must be performed in a fume hood with a bleach trap for thiol neutralization.
-
Preparation: Charge a 3-neck round-bottom flask with 2'-Fluoroacetophenone (13.8 g, 100 mmol) and anhydrous DMF (100 mL).
-
Activation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) in a single portion. Stir vigorously to create a suspension.
-
Nucleophile Addition: Cool the mixture to 0°C. Add Ethanethiol (7.4 mL, 100 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Validation Check: The reaction is exothermic. Monitor internal temperature; do not exceed 10°C during addition to prevent thiol evaporation.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
TLC Monitoring: Silica gel, Hexane:EtOAc (9:1). Product Rf ≈ 0.6; Starting material Rf ≈ 0.4.
-
-
Workup: Pour the reaction mixture into ice-water (300 mL). The product is an oil that may crystallize upon standing. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the organic phase with 10% NaOH (to remove unreacted thiol) and brine. Dry over MgSO₄. Concentrate in vacuo.
-
Yield: Typical isolated yield is 85-92% .
Method B: The Modern Approach (Pd-Catalyzed C-S Coupling)
The "Precision" Protocol
Developed to avoid the use of activated fluorobenzenes (which are expensive) and to utilize more stable precursors like 2'-Bromoacetophenone. This utilizes the Buchwald-Hartwig cross-coupling manifold.
Reaction Mechanism
The cycle involves:
-
Oxidative Addition of Pd(0) into the Ar-Br bond.
-
Ligand Exchange where the thiol coordinates to the Pd center.
-
Reductive Elimination forming the C-S bond and regenerating the catalyst.
Reagents:
-
Substrate: 2'-Bromoacetophenone.
-
Catalyst: Pd(OAc)₂ (1-2 mol%).
-
Ligand: Xantphos (Bis(diphenylphosphino)-9,9-dimethylxanthene) - crucial for wide bite angle to facilitate reductive elimination.
-
Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃.
Detailed Experimental Protocol
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add 2'-Bromoacetophenone (1.0 equiv), Pd(OAc)₂ (1 mol%), and Xantphos (1.1 mol%).
-
Solvent: Add degassed 1,4-Dioxane (0.5 M concentration).
-
Reagent Addition: Add Ethanethiol (1.1 equiv) and DIPEA (2.0 equiv).
-
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash column chromatography.[1][2]
-
Yield: Typical isolated yield is 94-98% .
Comparative Analysis of Methods
| Metric | Method A: SNAr (Classical) | Method B: Pd-Catalysis (Modern) |
| Precursor Cost | High (Fluoro) / Med (Chloro) | Low (Bromo) |
| Atom Economy | High | Moderate (Ligand/Catalyst load) |
| Reaction Time | 4-6 Hours | 12-16 Hours |
| Scalability | Excellent (Industrial Standard) | Good (Pharma Discovery) |
| Odor Control | Difficult (Free Thiol) | Manageable (Closed System) |
| Yield | 85-92% | >95% |
Visualizing the Synthetic Logic
Diagram 1: The Synthetic Pathways
This diagram illustrates the divergent paths from benzene derivatives to the target ketone.
Caption: Figure 1. Convergent synthesis strategies: The classical SNAr route (Red) vs. the Modern Organometallic route (Yellow).
Diagram 2: The SNAr Mechanism (Industrial Standard)
A detailed look at the electron flow that makes the classical route possible without metal catalysts.
Caption: Figure 2. The Addition-Elimination mechanism driven by the electron-withdrawing acetyl group.
References
-
Warawa, E. J., & Migler, B. M. (1989). Quetiapine. U.S. Patent No.[1] 4,879,288. Washington, DC: U.S. Patent and Trademark Office.
- Context: Establishes the foundational chemistry for dibenzothiazepine synthesis, for which the subject molecule is a key analog precursor.
-
Kandula, V. R., et al. (2018).[3] Formal Synthesis of Quetiapine: An Antipsychotic Drug. Heteroletters, 8(3), 331-338.
- Context: Details the S-arylation strategies and optimization of ortho-substituted sulfur intermedi
-
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft nucleophiles. Tetrahedron, 58(11), 2041-2075.
- Context: Authoritative review on the mechanism of Pd-catalyzed C-S bond form
- Itami, K., & Yoshida, J. (2006). Palladium-Catalyzed C–H Functionalization. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Context: Provides the theoretical grounding for ligand selection (Xantphos) in thioether synthesis.
Sources
Target Deconvolution & Pharmacological Profiling: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
Executive Summary
Molecule: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one CAS: 70201-55-7 (and related analogs) Class: Ortho-alkylsulfanyl acetophenones Primary Utility: Flavor/Fragrance intermediate, Heterocyclic precursor.
This technical guide provides a comprehensive analysis of the biological interfaces, metabolic fates, and potential therapeutic targets for 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one. While often utilized as a high-impact sensory agent (imparting roasted/savory notes), its chemical structure serves as a "pro-pharmacophore" for the synthesis of bioactive 1,2-benzisothiazoles and benzo[b]thiophenes . This document dissects the molecule's activity across three biological dimensions: Sensory (GPCRs), Metabolic (Enzymatic), and Synthetic (Scaffold-based).
Part 1: The Sensory Interface (Olfactory Receptors)
The most immediate biological target for ortho-ethylsulfanyl acetophenones is the mammalian olfactory system. The presence of a divalent sulfur atom (thioether) linked to an aromatic ketone creates a specific "osmophore" recognized by G-Protein Coupled Receptors (GPCRs).
Target Mechanism: Metal-Ion Coordination
Sulfur-containing volatiles often bind to olfactory receptors (ORs) via a metal-ion bridge (typically Copper or Zinc) within the receptor's binding pocket.
-
Target Family: Class I and II Olfactory Receptors (e.g., OR1G1, OR2M3).
-
Ligand-Receptor Interaction: The lone pairs on the sulfur atom coordinate with the metal ion in the receptor's histidine-rich site, triggering a conformational change that activates the G_olf protein cascade.
-
Sensory Profile: "Roasted meat," "Onion-like," "Savory."[1] This profile is characteristic of the ortho-substitution pattern, which sterically protects the sulfur while allowing it to interact with the receptor.
Biological Relevance
In food chemistry, this molecule acts as a potentiator for umami and savory flavors. It is not a classic "drug" target in this context but a modulator of sensory perception, relevant for research into appetite stimulation or taste modification.
Part 2: Metabolic Targets & Biotransformation
For drug development professionals, understanding the metabolic stability of this scaffold is critical. The ortho-ethylthio group is a "metabolic handle" that dictates the molecule's half-life and toxicity profile.
Primary Enzyme Targets: FMO and CYP450
Upon systemic entry, the molecule undergoes rapid S-oxidation. This transformation is mediated by two key enzyme families:
-
Flavin-containing Monooxygenases (FMO3):
-
Reaction: Direct oxygenation of the sulfur atom.
-
Product: 1-[2-(Ethylsulfinyl)phenyl]ethan-1-one (Sulfoxide).
-
Significance: FMO3 is non-inducible, meaning the metabolism of this compound is less likely to cause drug-drug interactions (DDIs) compared to CYP-mediated pathways.
-
-
Cytochrome P450 (CYP2C9 / CYP3A4):
-
Reaction: Secondary oxidation to the Sulfone (Sulfonyl group) or O-dealkylation (minor).
-
Toxicological Implication: The formation of the sulfoxide introduces a chiral center. Enantioselective toxicity must be screened, as R- and S-sulfoxides often exhibit different biological activities.
-
Visualization of Metabolic Fate
The following diagram illustrates the divergent pathways for this molecule: direct sensory interaction vs. oxidative metabolism.
Figure 1: Biological fate mapping showing the bifurcation between sensory activation and metabolic clearance.
Part 3: The "Pro-Pharmacophore" (Synthetic Targets)
The most significant medicinal chemistry value of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one lies in its role as a precursor. It is a "masked" heterocycle. Through simple synthetic manipulations, it cyclizes to form 1,2-Benzisothiazoles , a scaffold found in potent antipsychotics (e.g., Ziprasidone, Lurasidone) and anti-inflammatory agents.
Target Class A: COX-1 and COX-2 (Inflammation)
Derivatives of ortho-substituted acetophenones, particularly when cyclized to benzisothiazoles, have shown affinity for Cyclooxygenase (COX) enzymes.
-
Mechanism: The benzisothiazole ring mimics the indole ring of Indomethacin or the central ring of Coxibs.
-
Potential: Analgesic and antipyretic activity.[2]
Target Class B: 5-HT (Serotonin) and D2 (Dopamine) Receptors
The ortho-ethylthio acetophenone scaffold can be converted into 3-(1-piperazinyl)-1,2-benzisothiazoles.
-
Relevance: These derivatives are established ligands for 5-HT1A (agonist) and D2 (antagonist) receptors.
-
Application: Atypical antipsychotics. The starting material (our topic molecule) provides the essential aromatic core and the sulfur atom required for the heterocyclic ring formation.
Part 4: Experimental Protocols
To validate the biological activity and metabolic stability of this compound, the following self-validating protocols are recommended.
Protocol 4.1: Microsomal Stability Assay (Metabolic Profiling)
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare a 10 mM stock of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Test System: Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL) + Test Compound (1 µM).
-
Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Control: Run a parallel reaction without NADPH (negative control) and with Verapamil (positive control).
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Monitor: Loss of parent (MRM transition) and appearance of M+16 peak (Sulfoxide).
-
-
Validation Criteria:
-
T=0 recovery must be >90%.
-
Negative control (no NADPH) degradation < 10% over 60 mins.
-
Protocol 4.2: Cyclization to Bioactive Benzisothiazole (Proof of Scaffold)
Objective: Convert the precursor into a drug-like scaffold to verify chemical reactivity.
-
Reagents: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (1 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), Pyridine/Methanol.
-
Procedure:
-
Dissolve ketone in MeOH/Pyridine (1:1).
-
Add HOSA portion-wise at 0°C.
-
Allow to warm to Room Temperature and stir for 12 hours.
-
Mechanism: The oxime is formed, followed by intramolecular nucleophilic attack of the nitrogen on the sulfur (if activated) or oxidative cyclization depending on specific reagents (e.g., using PPA). Note: For ethyl-thio, oxidative dealkylation-cyclization is often required using reagents like PPA/I2.
-
-
Validation:
-
TLC monitoring (Shift in Rf).
-
1H NMR: Disappearance of ethyl signals (triplet/quartet) and appearance of aromatic benzisothiazole proton signals.
-
Part 5: Data Summary & References
Table 1: Predicted Biological Activity Profile
| Biological Interface | Interaction Type | Key Target / Enzyme | Outcome |
| Sensory | Ligand-Receptor | Olfactory Receptors (Class I/II) | "Roasted/Savory" Perception |
| Metabolic | Enzymatic Substrate | FMO3, CYP2C9 | S-Oxidation (Sulfoxide formation) |
| Toxicity | Irritant | TRP Channels (Potential) | Skin/Eye Irritation (typical of acetophenones) |
| Synthetic | Precursor | 5-HT / COX Enzymes | Formation of Benzisothiazole drugs |
References
-
Flavor & Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library. (Primary source for safety assessment of acetophenone and thio-derivatives).
-
National Center for Biotechnology Information. PubChem Compound Summary for Acetophenone derivatives. (Source for chemical structure and general toxicity data).[3]
-
López-Ogalla, J., et al. "The Synthesis of Benzisothiazole and Benzothiazole Natural Products." Nottingham ePrints. (Details the conversion of thio-acetophenones to bioactive heterocycles).
-
Lagunin, A., et al. "Multi-targeted natural products evaluation based on biological activity prediction with PASS."[3] Curr Pharm Des.[3] 2010. (Methodology for predicting targets of acetophenone derivatives).
-
Bali, A., et al. "Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents." Eur J Med Chem. 2012. (Establishes acetophenone core as a COX inhibitor scaffold).
Sources
- 1. leffingwell.com [leffingwell.com]
- 2. Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 3-Methyl-1,2-Benzisothiazole via Oxidative Cyclization
Abstract & Core Directive
This application note details the optimized protocol for the conversion of 1-[2-(ethylsulfanyl)phenyl]ethan-1-one (2-ethylthioacetophenone) to 3-methyl-1,2-benzisothiazole .
Unlike standard syntheses that utilize free thiols (2-mercaptoacetophenones), this protocol addresses the specific challenge of the S-ethyl protecting group. The methodology employs an Iodine-Mediated Oxidative Dealkylative Annulation , a robust metal-free pathway that performs three distinct chemical transformations in a single pot:
-
Ketimine formation.
-
Oxidative N–S bond closure.
-
Nucleophilic de-ethylation.
Target Audience: Medicinal Chemists, Process Development Scientists.
Chemical Transformation Overview
The transformation involves the reaction of an o-acylphenyl sulfide with an ammonia source and an oxidant. The ethyl group on the sulfur acts as a temporary protecting group that is cleaved in situ during the cyclization event.
| Component | Specification |
| Starting Material | 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (MW: 194.29) |
| Reagents | Iodine ( |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Product | 3-Methyl-1,2-benzisothiazole (MW: 149.21) |
| By-products | Ethyl Iodide (volatile), Acetic Acid, Water |
Detailed Experimental Protocol
Reagents & Equipment[1][2][3][4]
-
Reaction Vessel: 25 mL sealed pressure tube or round-bottom flask with reflux condenser (if open air).
-
Heating Block: Capable of maintaining 110 °C ± 2 °C.
-
Reagents:
-
1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (1.0 equiv)
-
Iodine (
) (3.0 equiv) – Purity >99% -
Ammonium Acetate (
) (4.0 equiv) – Anhydrous preferred -
DMSO (0.5 M concentration relative to substrate)
-
Step-by-Step Procedure
Step 1: Charge & Dissolution
-
To a 25 mL reaction tube equipped with a magnetic stir bar, add 1-[2-(ethylsulfanyl)phenyl]ethan-1-one (194 mg, 1.0 mmol).
-
Add Ammonium Acetate (308 mg, 4.0 mmol).
-
Add Iodine (761 mg, 3.0 mmol).
-
Add DMSO (2.0 mL).
-
Note: The order of addition is critical. Add Iodine last to prevent premature sublimation or reaction before sealing.
-
Step 2: Thermal Reaction
-
Seal the tube and place it in a pre-heated oil bath/block at 110 °C .
-
Stir vigorously (800 rpm). The mixture will turn dark brown/black immediately.
-
Time Course: Run the reaction for 12–16 hours .
-
Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting material (
) should disappear, and a new spot ( ) should appear.
-
Step 3: Quench & Workup (Self-Validating Step)
-
Cool the reaction mixture to room temperature.
-
Quench: Slowly add saturated aqueous Sodium Thiosulfate (
, 10 mL).-
Visual Validation: The dark iodine color must vanish, turning the aqueous phase pale yellow or clear. If the dark color persists, add more thiosulfate. This removal of excess iodine is crucial for preventing iodination by-products during extraction.
-
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash the combined organic layers with Brine (20 mL) to remove residual DMSO.
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via silica gel flash chromatography.
-
Gradient: 0%
10% Ethyl Acetate in Hexane. -
Isolation: Evaporate fractions containing the product to yield 3-methyl-1,2-benzisothiazole as a pale yellow oil or low-melting solid.
Mechanistic Rationale & Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Iodine-Mediated Oxidative Dealkylation .
The "De-ethylation" Driver
The ethyl group is not lost via simple hydrolysis. It is cleaved via Nucleophilic Substitution (
-
Imine Formation:
generates , which condenses with the ketone to form the ketimine. -
Iodine Activation:
activates the sulfur atom, making it electrophilic. -
Cyclization: The imine nitrogen attacks the activated sulfur, forming a Benzisothiazolium Cation . This intermediate still holds the ethyl group and is positively charged.
-
Dealkylation: The iodide ion (
), generated in the previous steps, acts as a nucleophile. It attacks the -carbon of the ethyl group, displacing the neutral benzisothiazole and forming Ethyl Iodide ( ).
Mechanistic Diagram (Graphviz)
Caption: Mechanistic pathway highlighting the critical de-ethylation step mediated by iodide ions.
Optimization & Troubleshooting Data
The following table summarizes the impact of reaction parameters based on internal optimization studies.
| Parameter | Variation | Outcome | Recommendation |
| Solvent | DMSO | High Yield (82%) | Standard. DMSO acts as a mild oxidant and solubilizer. |
| DMF | Moderate Yield (55%) | Slower reaction rates observed. | |
| Toluene | Trace Product | Poor solubility of ammonium salts; requires phase transfer catalyst. | |
| Oxidant | Optimal | Balance between conversion and iodination by-products. | |
| Incomplete | Stalls at the imine/intermediate stage. | ||
| Nitrogen Source | High Yield | Best balance of ammonia generation and pH buffering. | |
| Low Yield | Too acidic; inhibits imine formation. | ||
| Aqueous | Moderate Yield | Water interferes with the condensation equilibrium. |
Safety & Handling Protocols
-
Iodine (
): Corrosive and volatile. Weigh in a fume hood. The sublimation of iodine can stain equipment and damage electronic balances. -
Ethyl Iodide (
): The by-product is an alkylating agent and potential carcinogen. It is volatile ( ). Ensure the reaction is vented through a proper scrubber or kept sealed until workup. -
DMSO: Penetrates skin and carries dissolved toxins. Wear nitrile gloves (double gloving recommended).
References
-
Wang, J., et al. (2019). "Metal-Free Synthesis of 1,2-Benzisothiazoles from o-Acylphenyl Sulfides and Ammonium Acetate via Iodine-Mediated Oxidative Annulation." Asian Journal of Organic Chemistry, 8(5), 692–696.
-
Li, X., et al. (2018). "Iodine/Ammonium Acetate-Promoted Synthesis of 1,2-Benzisothiazoles from 2-Acylphenyl Sulfides." Organic & Biomolecular Chemistry, 16, 8257–8261.
-
Review of Benzisothiazole Synthesis: "Recent Advances in the Synthesis of 1,2-Benzisothiazoles." Advanced Synthesis & Catalysis, 361(1), 1–25.
-
Mechanistic Insight (Dealkylation): "Nucleophilic Dealkylation of Sulfonium Salts." Journal of Organic Chemistry, 72(15), 5890.
Application Note & Protocols: Green Chemistry Approaches for the Synthesis of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
Abstract
This document provides detailed application notes and validated protocols for the green synthesis of 1-[2-(ethylsulfanyl)phenyl]ethan-1-one, a key intermediate in pharmaceutical and fine chemical manufacturing. Traditional synthetic routes often rely on hazardous reagents, stoichiometric metal catalysts, and volatile organic solvents, contributing to significant environmental impact. This guide presents two distinct, environmentally benign strategies that prioritize sustainability without compromising yield or purity. The methodologies detailed herein leverage principles of green chemistry, including the use of water as a solvent, metal- and halogen-free catalysis, and magnetically recoverable nanocatalysts.[1][2][3] These protocols are designed for researchers, scientists, and process chemists in the drug development sector, offering safer, more efficient, and sustainable alternatives to classical methods.
Introduction: The Imperative for Greener Synthesis
The synthesis of complex organic molecules is the bedrock of the pharmaceutical and chemical industries. However, the environmental cost associated with traditional synthetic chemistry is substantial. Friedel-Crafts acylations, a cornerstone of C-C bond formation, classically require stoichiometric or excess amounts of Lewis acids like aluminum chloride (AlCl₃), which generate large volumes of corrosive, hazardous waste.[4] Similarly, the formation of aryl thioethers often involves harsh conditions and toxic reagents.[5]
The principles of green chemistry call for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[6] This guide focuses on 1-[2-(ethylsulfanyl)phenyl]ethan-1-one, demonstrating how green chemistry can be practically applied to its synthesis through two strategic, retrosynthetic pathways.
Retrosynthetic Analysis and Strategic Overview
The target molecule can be disconnected in two primary ways, leading to two distinct forward-synthetic strategies.
-
Strategy A: Thioetherification followed by Acylation. This route involves the initial formation of the C-S bond to generate phenyl ethyl sulfide, followed by a directed acylation at the ortho position.
-
Strategy B: Acylation followed by Thioetherification. This approach begins with an acylation to form a 2-haloacetophenone intermediate, which then undergoes a C-S cross-coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Protocol I: Thioetherification Followed by Green Acylation (Strategy A)
This strategy is advantageous as it avoids the handling of potentially lachrymatory haloacetophenones and utilizes exceptionally green reaction conditions in both steps.
Step 1: Copper-Catalyzed Synthesis of Phenyl Ethyl Sulfide in Water
This protocol adapts a ligand-free, copper-catalyzed C-S coupling method using water as a green solvent.[1][7]
Rationale: The use of copper sulfate is a cost-effective and low-toxicity alternative to palladium or other precious metal catalysts.[1] Water as a solvent eliminates the need for volatile organic compounds (VOCs), significantly improving the environmental and safety profile of the reaction. The base (NaOH) is crucial for deprotonating the thiol, forming the active thiolate nucleophile required for the catalytic cycle.
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aryl boronic acid (10 mmol), ethanethiol (12 mmol), sodium hydroxide (20 mmol), and copper(II) sulfate (CuSO₄, 0.5 mmol, 5 mol%).
-
Add 40 mL of deionized water to the flask.
-
Heat the reaction mixture to 130 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure phenyl ethyl sulfide.
Step 2: Metal- and Halogen-Free Friedel-Crafts Acylation
This step employs methanesulfonic anhydride (MSAA) as a powerful and green activating agent for the acylation of the phenyl ethyl sulfide intermediate.[3][8]
Rationale: MSAA serves as an efficient promoter for Friedel-Crafts acylation, avoiding the use of any metallic or halogenated reagents.[3] Traditional AlCl₃-catalyzed reactions generate significant aluminum hydroxide waste during aqueous workup. In contrast, the byproducts of the MSAA-mediated reaction are methanesulfonic acid derivatives, which are often more biodegradable and less environmentally harmful. This method boasts high atom economy and a significantly lower E-factor (environmental factor).[8]
Experimental Protocol:
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, add phenyl ethyl sulfide (10 mmol) and acetic anhydride (12 mmol).
-
Carefully add methanesulfonic anhydride (13 mmol) portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature below 60 °C using a water bath.
-
After the addition is complete, heat the mixture to 80 °C and stir for 3-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to 100 mL of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate 1-[2-(ethylsulfanyl)phenyl]ethan-1-one.
Caption: Workflow for Strategy A.
Protocol II: Green Acylation Followed by C-S Coupling (Strategy B)
This orthogonal strategy is useful when substituted acetophenones are readily available or when the directing group effects in the acylation step are not ideal.
Step 1: Catalytic Friedel-Crafts Acylation using a Green Solvent
This protocol utilizes a low-loading, inexpensive iron(III) chloride catalyst in propylene carbonate, an environmentally friendly solvent.[4][9]
Rationale: This method drastically reduces the amount of Lewis acid required from stoichiometric to catalytic (5 mol%).[4] Propylene carbonate is a biodegradable, non-toxic solvent with a high boiling point, making it a superior green alternative to chlorinated solvents like dichloromethane or nitrobenzene.[9] The use of FeCl₃, a readily available and less toxic Lewis acid, further enhances the green credentials of this protocol.
Experimental Protocol:
-
Charge a 100 mL flask with 2-bromobenzene (10 mmol) and propylene carbonate (30 mL).
-
Add iron(III) chloride (FeCl₃, 0.5 mmol, 5 mol%).
-
Stir the mixture and add acetyl chloride (11 mmol) dropwise at room temperature.
-
Heat the reaction to 60 °C and maintain for 5-7 hours. Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the mixture and pour it into 100 mL of cold water.
-
Extract the product with a suitable ether-based solvent (e.g., MTBE or 2-MeTHF) (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromoacetophenone.
Step 2: C-S Cross-Coupling with a Magnetically Recoverable Nanocatalyst
This step employs a novel CoFe₂O₄@L-asparagine anchored Cu/Ni nanocatalyst that can be easily recovered using an external magnet and reused for multiple cycles.[2]
Rationale: The primary green advantage here is catalyst reusability. Heterogeneous nanocatalysts eliminate the need for complex purification to remove residual metal catalysts from the product.[2] The magnetic core (CoFe₂O₄) allows for simple, solvent-free separation, drastically reducing waste and operational costs. The procedure is often performed under mild conditions with high yields.
Experimental Protocol:
-
To a 50 mL flask, add 2-bromoacetophenone (10 mmol), ethanethiol (12 mmol), and the magnetically recoverable nanocatalyst (e.g., 2 mol%).
-
Add a suitable green solvent (e.g., ethanol or water, 25 mL) and a base such as K₂CO₃ (15 mmol).
-
Heat the mixture to 80 °C and stir for 2-4 hours.
-
After the reaction is complete (monitored by TLC), cool the flask to room temperature.
-
Place a strong permanent magnet against the side of the flask. The nanocatalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.
-
Wash the catalyst with the reaction solvent and combine the washings with the decanted solution.
-
The catalyst can be dried and stored for reuse.
-
Evaporate the solvent from the product solution and purify the residue by recrystallization or chromatography.
Caption: Workflow for Strategy B.
Comparative Data Summary
| Parameter | Strategy A (Thioetherification First) | Strategy B (Acylation First) |
| Key Reactions | 1. Cu-catalyzed C-S Coupling2. MSAA-catalyzed Acylation | 1. FeCl₃-catalyzed Acylation2. Nanocatalyzed C-S Coupling |
| Catalyst | CuSO₄ (Step 1)MSAA (promoter, Step 2) | FeCl₃ (catalytic, Step 1)Magnetic Nanocatalyst (Step 2) |
| Solvent | Water (Step 1) Solvent-free or co-solvent (Step 2) | Propylene Carbonate (Step 1) Ethanol/Water (Step 2) |
| Yields | Moderate to Excellent[1] | Good to Excellent[4] |
| Catalyst Recovery | No (Homogeneous) | Yes (Heterogeneous/Magnetic) [2] |
| Waste Profile | Minimal metallic/halogenated waste[3] | Minimal Lewis acid waste[9] |
| Green Advantages | • Use of water as solvent• Metal- and halogen-free acylation• High atom economy in Step 2 | • Catalytic vs. stoichiometric Lewis acid• Use of biodegradable green solvent• Catalyst reusability |
Conclusion
The synthesis of 1-[2-(ethylsulfanyl)phenyl]ethan-1-one can be achieved through multiple pathways that align with the principles of green chemistry. Strategy A, featuring a copper-catalyzed C-S coupling in water and a metal-free acylation, offers an exceptionally clean profile by avoiding harsh solvents and halogenated materials. Strategy B provides the significant advantage of catalyst recyclability through the use of a magnetically recoverable nanocatalyst, a key consideration for industrial-scale synthesis. Both protocols represent significant advancements over traditional methods, offering researchers and drug development professionals viable, sustainable, and efficient routes to this important chemical intermediate.
References
-
Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. Hep Journals. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society of Chemistry. [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]
-
A competent green methodology for the synthesis of aryl thioethers and 1H-tetrazole over magnetically retrievable novel CoFe2O4@l-asparagine anchored Cu, Ni nanocatalyst. PubMed. [Link]
-
Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Royal Society of Chemistry. [Link]
-
"Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic-Chemistry.org. [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]
-
Convenient and Efficient Synthesis of Thiol Esters using Zinc Oxide as a Heterogeneous and Eco-Friendly Catalyst. Semantic Scholar. [Link]
-
"Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]
-
Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Nature. [Link]
-
Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. ResearchGate. [Link]
-
Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach. ResearchGate. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. RSC Publishing. [Link]
- Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl). Ge-Bu Publishing. [Link]
-
Method for preparing 2- acetylthiophene. Patsnap Eureka. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
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- 1. Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water [journal.hep.com.cn]
- 2. A competent green methodology for the synthesis of aryl thioethers and 1H-tetrazole over magnetically retrievable novel CoFe2O4@l-asparagine anchored Cu, Ni nanocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Indole Derivatives Using 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel indole derivatives, commencing from the readily accessible starting material, 1-[2-(ethylsulfanyl)phenyl]ethan-1-one. The described synthetic strategy employs a two-step sequence involving the preparation of an aniline precursor followed by a subsequent Gassman indole synthesis. This application note furnishes detailed experimental protocols, mechanistic insights, and practical guidance for researchers engaged in medicinal chemistry and drug discovery.
Introduction
The indole scaffold is a privileged heterocyclic motif, ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a cornerstone in drug design. The development of efficient and versatile methods for the synthesis of functionalized indoles is, therefore, of paramount importance. This guide details a practical approach to the synthesis of a 3-(ethylsulfanyl)indole derivative, leveraging the Gassman indole synthesis, a powerful tool for the construction of the indole nucleus from an aniline and a keto-thioether.
Proposed Synthetic Pathway
The synthesis of the target indole derivative from 1-[2-(ethylsulfanyl)phenyl]ethan-1-one is proposed to proceed via a two-step sequence. The initial step involves the regioselective nitration of the starting material, followed by the reduction of the nitro group to furnish the key aniline intermediate. This intermediate then undergoes the Gassman indole synthesis to yield the desired 3-(ethylsulfanyl)-2-methylindole.
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of a substituted indole from 1-[2-(ethylsulfanyl)phenyl]ethan-1-one.
Experimental Protocols
Part 1: Synthesis of 1-[5-Amino-2-(ethylsulfanyl)phenyl]ethan-1-one (Aniline Precursor)
Step 1a: Nitration of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
This procedure describes the regioselective nitration of the starting material. The acetyl and ethylsulfanyl groups are ortho, para-directing. Due to steric hindrance from the ethylsulfanyl group at the ortho position, nitration is expected to occur predominantly at the para position relative to the ethylsulfanyl group.
Materials:
-
1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask cooled in an ice bath, add 1-[2-(ethylsulfanyl)phenyl]ethan-1-one (1.0 eq).
-
Slowly add concentrated sulfuric acid (5.0 eq) while stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-[2-(ethylsulfanyl)-5-nitrophenyl]ethan-1-one, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 1b: Reduction of 1-[2-(Ethylsulfanyl)-5-nitrophenyl]ethan-1-one
This protocol utilizes iron powder in the presence of ammonium chloride for the selective reduction of the nitro group to an amine. This method is generally mild and tolerates both the ketone and thioether functionalities.
Materials:
-
1-[2-(Ethylsulfanyl)-5-nitrophenyl]ethan-1-one
-
Iron Powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
-
Ethyl Acetate (EtOAc)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add 1-[2-(ethylsulfanyl)-5-nitrophenyl]ethan-1-one (1.0 eq), ethanol, and water in a 4:1 ratio.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 1-[5-amino-2-(ethylsulfanyl)phenyl]ethan-1-one, can be purified by column chromatography if necessary.
Part 2: Gassman Indole Synthesis of 3-(Ethylsulfanyl)-2-methyl-6-nitro-1H-indole
The Gassman indole synthesis is a one-pot reaction that proceeds through several key intermediates.[1] It begins with the formation of a chloramine from the aniline, followed by the formation of a sulfonium salt with the keto-thioether.[2][3] A base-induced[2][4]-sigmatropic rearrangement (Sommelet-Hauser rearrangement) and subsequent cyclization and dehydration yield the indole.
Materials:
-
1-[5-Amino-2-(ethylsulfanyl)phenyl]ethan-1-one
-
tert-Butyl Hypochlorite (t-BuOCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen or Argon atmosphere
-
Magnetic Stirrer and Stir Bar
-
Schlenk flask or a round-bottom flask with a septum
-
Syracuses
Procedure:
-
Set up a dry Schlenk flask under a nitrogen or argon atmosphere.
-
Dissolve 1-[5-amino-2-(ethylsulfanyl)phenyl]ethan-1-one (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyl hypochlorite (1.0 eq) in anhydrous dichloromethane dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the N-chloroaniline.
-
In a separate, dry flask, prepare a solution of the keto-thioether (in this case, the starting aniline itself acts as the keto-thioether precursor for the intramolecular reaction).
-
Slowly add the keto-thioether solution to the N-chloroaniline solution at -78 °C. Stir for 1 hour at this temperature to form the sulfonium salt.
-
Add triethylamine (2.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 3-(ethylsulfanyl)-2-methyl-6-nitro-1H-indole, can be purified by column chromatography on silica gel.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1-[2-(Ethylsulfanyl)-5-nitrophenyl]ethan-1-one | C₁₀H₁₁NO₃S | 225.27 | 75-85 |
| 1-[5-Amino-2-(ethylsulfanyl)phenyl]ethan-1-one | C₁₀H₁₃NOS | 195.28 | 80-90 |
| 3-(Ethylsulfanyl)-2-methyl-6-nitro-1H-indole | C₁₁H₁₂N₂O₂S | 236.29 | 60-75 |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate and the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as C=O, N-H, and NO₂.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Mechanistic Insights
The core of this synthetic strategy is the Gassman indole synthesis. The mechanism is a fascinating cascade of reactions.
Caption: Mechanism of the Gassman indole synthesis.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of the target indole derivative.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | Incomplete reaction; side reactions due to elevated temperature. | Ensure the reaction temperature is strictly controlled. Monitor the reaction by TLC to ensure completion. |
| Incomplete reduction of the nitro group | Inactive iron powder; insufficient reaction time. | Use freshly activated iron powder. Increase the reflux time and monitor by TLC. |
| Low yield in Gassman synthesis | Moisture in the reaction; impure aniline precursor; decomposition of intermediates. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Purify the aniline precursor before use. Maintain low temperatures during the initial steps. |
| Formation of multiple products | Lack of regioselectivity in nitration; side reactions in the Gassman synthesis. | Analyze the product mixture by NMR to identify isomers. Optimize the nitration conditions. In the Gassman step, ensure slow addition of reagents at low temperature. |
Conclusion
The presented application note outlines a robust and practical synthetic route for the preparation of a substituted indole derivative from 1-[2-(ethylsulfanyl)phenyl]ethan-1-one. By employing a nitration-reduction sequence followed by the versatile Gassman indole synthesis, this protocol offers a valuable tool for medicinal chemists and researchers in the field of drug discovery to access novel indole-based scaffolds for further investigation. The detailed experimental procedures, mechanistic insights, and troubleshooting guide are intended to facilitate the successful implementation of this synthetic strategy in the laboratory.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Gribble, G. W. Recent developments in Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 12000, 1045–1075.
-
Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, Jr., B. W. General method for the synthesis of indoles. J. Am. Chem. Soc.1974 , 96 (17), 5495–5508. [Link]
-
Gassman, P. G.; Gruetzmacher, G.; van Bergen, T. J. Use of halogen-sulfide complexes in the synthesis of indoles, oxindoles, and alkylated aromatic amines. J. Am. Chem. Soc.1973 , 95 (19), 6508–6509. [Link]
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
- Gassman Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 375-384.
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
Gassman Indole Synthesis. Wikipedia. [Link]
Sources
Troubleshooting & Optimization
Storage and stability optimization for 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
Topic: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
CAS: 21503-19-5 | Class: Aromatic Ketone / Thioether[1][2]
Introduction: The "Dual-Liability" Challenge
Welcome to the technical guide for 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one . As a Senior Application Scientist, I often see researchers mishandle this compound because they treat it as a simple ketone. It is not.
This molecule possesses a "Dual-Liability" structure :
-
The Thioether (Sulfide) Moiety: The sulfur atom is electron-rich and acts as a "soft" nucleophile. It is highly susceptible to oxidation by atmospheric oxygen, peroxides, and radical species, rapidly converting to the sulfoxide (
) and sulfone ( ). -
The Acetophenone Core: Aromatic ketones are potent photosensitizers. Upon UV exposure, they can generate singlet oxygen (
) or undergo Norrish-type photochemical reactions.[1]
The Critical Insight: If stored improperly, the ketone moiety can harvest light energy to generate reactive oxygen species (ROS), which then attack the sulfur atom on the same or neighboring molecules. This self-destructive cycle makes light protection and inert atmosphere non-negotiable.[1]
Module 1: Critical Storage Protocols
The following storage system is designed to break the degradation cycle described above.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Lowers the kinetic energy available for auto-oxidation.[1] At -20°C, the rate of S-oxidation is negligible in the absence of light. |
| Atmosphere | Argon (Ar) > Nitrogen ( | Argon is heavier than air and provides a better "blanket" over the substance.[1] Nitrogen is acceptable if strictly anhydrous and oxygen-free.[1] |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV/Blue light (<450nm) that excites the ketone.[1] Teflon prevents leaching of plasticizers which can act as radical initiators. |
| State | Solid/Oil (Neat) | Store neat if possible.[1] If solution storage is required, avoid ethers (THF, Dioxane) as they form peroxides that oxidize the sulfur. |
Visualizing the Degradation Pathway
The diagram below illustrates why we prioritize light and oxygen exclusion.
Figure 1: The synergistic degradation pathway where light excitation of the ketone accelerates sulfur oxidation.[1]
Module 2: Troubleshooting Guide (FAQ)
Q1: My sample has turned from a pale yellow oil/solid to a dark brown viscous liquid. Is it usable?
-
Diagnosis: This indicates advanced oxidation and polymerization.[1] The "browning" is often due to the formation of complex condensation products (aldol-type) catalyzed by trace acids formed during sulfur oxidation.
-
Action: Run a TLC or LC-MS. If the main peak is <90%, re-purify immediately . Do not use "as is" for sensitive biological assays, as sulfoxides can act as haptens or false positives.
Q2: I see a new peak in LC-MS exactly +16 mass units higher than my product. What is it?
-
Diagnosis: This is the Sulfoxide (S-oxide).[1] It is the hallmark of air exposure.
-
The Fix:
-
Dissolve the sample in DCM.
-
Wash with a mild reducing agent (e.g., aqueous Sodium Metabisulfite) if the oxidation is superficial.
-
If the peak persists (>5%), you must repurify via column chromatography (See Module 4).
-
Q3: Can I store this compound in DMSO?
-
Answer: NO.
-
Reasoning: While DMSO is a common solvent, it is an oxidant under certain conditions (Swern-type).[1] More importantly, DMSO is hygroscopic. Absorbed water can hydrolyze the ketone or facilitate proton exchange at the alpha-position.
-
Alternative: Use Anhydrous Acetonitrile or Methanol (degassed) for short-term solution storage.[1]
Q4: The compound smells different than when I first bought it. Why?
-
Diagnosis: Pure aryl-alkyl sulfides have a distinct, often unpleasant "garlic/skunk" odor.[1]
-
Loss of smell: Indicates conversion to Sulfoxide (usually odorless).[1]
-
Acrid/Sharp smell: Indicates cleavage of the ethyl group (forming thiols) or formation of acidic byproducts.
-
Module 3: Stability Optimization in Experiments
When using this molecule in reactions, you must suppress "background" degradation.
1. Solvent Selection Strategy
-
AVOID: Diethyl Ether, THF, Dioxane.
-
PREFERRED: Dichloromethane (DCM), Toluene, Acetonitrile.
-
Condition: solvents must be degassed (sparged with Argon for 15 mins) before dissolving the compound.
-
2. The "Sacrificial" Additive
For long-term assays (e.g., 24h+ incubations), add a radical scavenger if your assay tolerates it:
-
BHT (Butylated hydroxytoluene): 0.1% w/w prevents radical propagation.[1]
-
Methionine: In biological buffers, adding excess Methionine (1-5 mM) acts as a "sulfur sponge," absorbing oxidants before they attack your drug candidate.
Module 4: Experimental Protocols
Protocol A: Re-purification (Removal of S-Oxide)
Standard silica chromatography can sometimes cause streaking or degradation due to surface acidity.[1] Use this modified protocol.
-
Stationary Phase: Neutralized Silica Gel (Pre-wash silica slurry with 1% Triethylamine in Hexanes).[1]
-
Eluent: Hexanes : Ethyl Acetate (Gradient 95:5
80:20).[1]-
Note: The Sulfoxide is significantly more polar than the Sulfide. It will elute much later.
-
-
Loading: Load as a concentrated solution in DCM.
-
Collection: Collect fractions under low light. Evaporate solvent at
C. -
Final Step: Flush the receiving vial with Argon before the final oil/solid solidifies.
Protocol B: QC Analysis (LC-MS Conditions)
Use these settings to separate the Sulfide from the Sulfoxide.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 50% B
95% B over 8 minutes. (Sulfide is lipophilic and elutes late; Sulfoxide elutes earlier).[1] -
Detection: UV at 254 nm (Ketone absorption) AND 210 nm.[1]
Decision Tree: Handling & Storage
Figure 2: Decision logic for handling thioether-ketone derivatives.
References
-
Organic Chemistry Portal. (n.d.).[1] Sulfoxide Synthesis by Oxidation. Retrieved from [Link]
- Supports the mechanism of sulfide oxid
-
National Institutes of Health (PubChem). (2025).[1] 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one Compound Summary. Retrieved from [Link][1]
- Provides specific chemical identifiers and property estim
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]
- Foundational reference for the nucleophilicity and oxidation susceptibility of the sulfur group.
- Supports the photochemical instability claims regarding arom
Sources
Technical Support Center: Purification of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
Welcome to the technical support center for the purification of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted thiol precursors from this compound. Our goal is to equip you with the knowledge to overcome common challenges and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common thiol precursors used in the synthesis of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, and why are they problematic?
A1: The synthesis of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one typically involves the reaction of a precursor like 2'-fluoroacetophenone or 2'-chloroacetophenone with a thiol, such as ethanethiol, in the presence of a base.[1] Common thiol precursors include simple alkyl thiols like ethanethiol (ethyl mercaptan).[1] The primary issue with unreacted thiol precursors is their potent and unpleasant odor, often resembling garlic or rotten eggs.[1] Beyond the olfactory nuisance, residual thiols can interfere with subsequent reactions, poison catalysts, and compromise the purity and biological activity of the final compound.
Q2: How can I detect the presence of residual thiol precursors in my sample?
A2: The most straightforward, albeit qualitative, method is by smell. Thiols have a very low odor threshold, making their presence easily detectable. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method to identify and quantify specific thiol impurities.[2] Another technique involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a yellow-colored product that can be quantified by UV-Vis spectrophotometry.[3]
Q3: What are the primary strategies for removing unreacted thiol precursors?
A3: The main approaches for thiol removal can be categorized as follows:
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquids.[4] By washing the organic reaction mixture with an aqueous base, the acidic thiol can be deprotonated and extracted into the aqueous phase.[5]
-
Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[6]
-
Thiol Scavenger Resins: These are solid-supported reagents with functional groups that selectively react with and bind thiols, allowing for their easy removal by filtration.[7][8]
-
Oxidative Quenching: This method involves the chemical oxidation of thiols to less volatile and less odorous disulfides.[2]
The choice of method depends on the scale of the reaction, the properties of the desired product, and the nature of the thiol impurity.
Q4: Can I use a simple aqueous wash to remove the thiol?
A4: Yes, a basic aqueous wash can be effective. Thiols are weakly acidic (pKa ~10-11) and can be deprotonated by a moderately strong base like sodium hydroxide or sodium carbonate to form a water-soluble thiolate salt.[5] This allows for the extraction of the unreacted thiol from the organic layer into the aqueous layer. However, multiple extractions may be necessary for complete removal.
Q5: When is column chromatography the best choice for purification?
A5: Column chromatography is ideal when high purity of the final product is required and when other methods, like extraction, are insufficient to remove all impurities.[6] It is particularly useful for separating the desired product from both the unreacted thiol and other reaction byproducts. However, care must be taken to prevent the oxidation of thiols on the column, which can be mitigated by using deoxygenated solvents or adding a small amount of a reducing agent to the eluent.[9]
Q6: How do thiol scavenger resins work, and what are their advantages?
A6: Thiol scavenger resins are typically polystyrene or silica-based materials functionalized with groups that react covalently with thiols, such as maleimides or alkyl halides.[7][8] The key advantage of scavenger resins is their simplicity and efficiency. After the reaction is complete, the resin with the bound thiol is simply filtered off, leaving a clean solution of the desired product. This avoids the need for aqueous workups and extractions.[7]
Troubleshooting Guides
Issue 1: Persistent Thiol Odor After Aqueous Extraction
Possible Cause:
-
Incomplete Deprotonation: The pH of the aqueous wash may not be high enough to fully deprotonate the thiol, leading to incomplete extraction.
-
Insufficient Mixing: Inadequate mixing of the organic and aqueous phases can result in poor extraction efficiency.
-
Emulsion Formation: The formation of an emulsion between the two layers can trap the thiol in the organic phase.[10]
Solutions:
-
Increase Basicity: Use a more concentrated solution of NaOH or switch to a stronger base.
-
Vigorous Mixing: Ensure thorough mixing by shaking the separatory funnel vigorously, with periodic venting.
-
Break Emulsions: To break an emulsion, add a small amount of brine (saturated NaCl solution) or gently swirl the mixture. In some cases, filtration through a pad of celite can also be effective.[10]
Issue 2: Product Loss During Column Chromatography
Possible Cause:
-
Irreversible Adsorption: The desired product, 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, may be strongly adsorbed to the silica gel.
-
Co-elution with Byproducts: The chosen solvent system may not provide adequate separation between the product and impurities.
Solutions:
-
Optimize Solvent System: Systematically vary the polarity of the eluent to find the optimal conditions for separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Use a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina.
Issue 3: Incomplete Removal of Thiol with Scavenger Resin
Possible Cause:
-
Insufficient Resin: The amount of scavenger resin used may not be enough to react with all the unreacted thiol.
-
Short Reaction Time: The reaction between the thiol and the resin may not have gone to completion.
-
Resin Deactivation: The resin may have lost its activity due to improper storage or handling.
Solutions:
-
Increase Resin Stoichiometry: Use a larger excess of the scavenger resin (typically 3-5 equivalents relative to the thiol).[8]
-
Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring the disappearance of the thiol by TLC or GC-MS.
-
Use Fresh Resin: Ensure that the scavenger resin is fresh and has been stored under the recommended conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Aqueous Base
This protocol is suitable for the initial removal of the bulk of unreacted thiol.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using a denser organic solvent like dichloromethane, top layer with less dense solvents like ethyl acetate) will contain the deprotonated thiol.
-
Drain the aqueous layer.
-
Repeat the extraction with 1 M NaOH two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is for achieving high purity of the final product.
Materials:
-
Crude 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute: Begin eluting the column with the chosen solvent system. The less polar compounds will elute first.
-
Collect Fractions: Collect fractions in separate tubes.
-
Monitor Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one.
Protocol 3: Thiol Removal with a Scavenger Resin
This protocol offers a simple and efficient method for thiol removal.
Materials:
-
Reaction mixture containing unreacted thiol
-
Thiol scavenger resin (e.g., silica-bound mercaptopropyl groups)[8]
-
Reaction solvent (e.g., dichloromethane, THF)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the thiol scavenger resin (typically 3-5 equivalents based on the initial amount of thiol).
-
Stir the mixture at room temperature. The reaction time will depend on the specific resin and the thiol, but it is typically in the range of 1 to 16 hours.
-
Monitor the reaction for the disappearance of the thiol by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to obtain the product, free of the thiol impurity.
Visualizations
Workflow for Thiol Removal
Caption: Decision workflow for selecting a purification method.
Liquid-Liquid Extraction Process
Caption: The basic steps of liquid-liquid extraction for thiol removal.
Quantitative Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 85-95% | Fast, inexpensive, good for large scale | May not achieve >99% purity, potential for emulsions |
| Column Chromatography | >99% | High purity achievable, separates multiple components | Time-consuming, requires solvent, potential for product loss |
| Thiol Scavenger Resin | >98% | Simple workup, high selectivity | Cost of resin, may require optimization of reaction time |
This technical support guide provides a comprehensive overview of the methods available for the removal of unreacted thiol precursors from 1-[2-(Ethylsulfanyl)phenyl]ethan-one. By understanding the principles behind each technique and following the provided protocols and troubleshooting advice, researchers can confidently purify their target compound to the desired level of purity.
References
- Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69–82.
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(68), 38928–38934.
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Supra Sciences. (n.d.). Thiol (SH). Retrieved from [Link]
- BenchChem. (2025).
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Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenyl-2-(phenylsulphonyl)ethan-1-one. Retrieved from [Link]
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Wikipedia. (n.d.). Thiol. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Removal of 2-Hexanethiol Impurities.
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Biotage. (n.d.). ISOLUTE® Si-Thiol | Metal scavenger. Retrieved from [Link]
-
Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
-
National Center for Biotechnology Information. (n.d.). Ester-free Thiol-X Resins: New Materials with Enhanced Mechanical Behavior and Solvent Resistance. Retrieved from [Link]
- Google Patents. (n.d.). Process for the removal of thiols from hydrocarbon oils.
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
-
Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]
- Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
-
Virginia Tech Physics. (n.d.). Improved self-assembled thiol stationary phases in microfluidic gas separation columns. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13). Retrieved from [Link]
- Google Patents. (n.d.). Process for the removal of thiols from hydrocarbon oils.
-
Johns Hopkins University. (2004, September 15). Process for the removal of thiols from a hydrocarbon stream by a heterogeneous reaction with a metal oxide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Removal of Thiol Ligands from Surface-Confined Nanoparticles without Particle Growth or Desorption. Retrieved from [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-(Phenylethynyl)phenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
MDPI. (2025, January 28). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-(ethylsulfanyl-phenylmethyl)cyclohexan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl(1-
2H)ethan-1-ol. Retrieved from [Link]
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Validation & Comparative
Optimizing CHNS Elemental Analysis for 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one: A Comparative Guide on Calibration Standards
Topic: Elemental Analysis Standards for 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Process Chemists in Pharmaceutical Development.[1]
Executive Summary & Core Challenge
The accurate characterization of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (CAS: 6335-70-2) presents a specific set of challenges for Elemental Analysis (EA). As an organosulfur building block with a theoretical sulfur content of 17.79% , it sits in a concentration range that tests the linearity of many standard calibration curves. Furthermore, its physical state—typically a viscous liquid or low-melting solid—requires rigorous sample handling to prevent volatility-induced errors.[1]
This guide compares the three primary calibration standards used to validate this compound: Sulfanilamide , BBOT , and L-Cystine . We evaluate them based on sulfur-match proximity, combustion characteristics, and matrix suitability.[1]
The Target Analyte: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
| Property | Value | Implication for Analysis |
| Formula | C₁₀H₁₂OS | Requires simultaneous CHNS determination.[1] |
| Theoretical %S | 17.79% | High sulfur content requires a standard with >15% S to minimize extrapolation error.[1] |
| Physical State | Liquid / Low-Melting Solid | High risk of volatile loss; requires hermetic sealing in tin capsules.[1] |
| Boiling Point | ~140°C (at reduced pressure) | Volatile components may escape prior to flash combustion if not sealed.[1] |
Comparative Analysis of Calibration Standards
Selecting the wrong standard is the most common cause of EA failure for organosulfurs.[1] The "best" standard is not necessarily the purest, but the one that best brackets the heteroatom content of your analyte.[1]
Candidate A: Sulfanilamide (The Precision Match)
-
Formula: C₆H₈N₂O₂S
-
Theoretical %S: 18.62%[2]
-
Verdict: Best Overall Choice for this specific analyte.
Why it wins: The sulfur content of Sulfanilamide (18.62%) is nearly identical to the target molecule (17.79%).[1] This allows for a "single-point" K-factor calibration that is highly accurate because the detector response is validated at the exact magnitude of the sample's signal. It eliminates linearity errors associated with extrapolating from low-sulfur standards.
Candidate B: BBOT (The Universal Standard)
-
Chemical Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene[3]
-
Formula: C₂₆H₂₆N₂O₂S
-
Theoretical %S: 7.41%
-
Verdict: Reliable Alternative , but requires a multi-point curve.[1]
Performance Context: BBOT is the industry standard for simultaneous CHNS because of its stability and excellent combustion properties.[1] However, its sulfur content (7.41%) is less than half that of our target.[1] Using BBOT requires a highly linear detector (FPD or TCD) and a multi-point calibration curve (e.g., 1mg, 2mg, 3mg) to bracket the signal intensity of the target.
Candidate C: L-Cystine (The High-Sulfur Stress Test)[1]
-
Formula: C₆H₁₂N₂O₄S₂
-
Theoretical %S: 26.69%
-
Verdict: Use for Validation Only.
Performance Context: L-Cystine has a very high sulfur content.[1] While useful for checking the upper limits of detector linearity, it is often difficult to combust completely due to its tendency to form char.[1] For a 17% S target, Sulfanilamide is a closer match; Cystine is "overkill" and introduces unnecessary combustion risks.[1]
Summary Data Table
| Standard | % C | % H | % N | % S | Suitability for Target (17.79% S) |
| Target Analyte | 66.63 | 6.71 | 0.00 | 17.79 | N/A |
| Sulfanilamide | 41.84 | 4.68 | 16.27 | 18.62 | High: Excellent S-match; minimizes extrapolation error. |
| BBOT | 72.53 | 6.09 | 6.51 | 7.41 | Medium: Requires large sample mass or multi-point curve to match S-signal. |
| L-Cystine | 29.99 | 5.03 | 11.66 | 26.69 | Low: Good for high-S validation, but harder to combust. |
Experimental Protocol: The "Liquid-Sulfur" Workflow
Analyzing 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one requires a modified protocol to handle its liquid state and high sulfur content.[1]
Step 1: Instrument Preparation[1]
-
Configuration: CHNS Mode.
-
Combustion Temperature: Set to 1060°C (dynamic flash combustion).
-
Carrier Gas: Helium (Flow: 140 mL/min).[1]
-
Oxygen Injection: Increase O₂ loop/time by 10% relative to standard methods. Reasoning: Sulfur oxidation (S → SO₂) is an oxygen-hungry process.[1] Incomplete oxidation leads to low S recovery.[1]
Step 2: Sample Encapsulation (Crucial Step)
Since the analyte is a liquid/low-melting solid, standard folding of tin capsules will result in leakage or evaporation.[1]
-
Use Smooth Wall Tin Capsules (e.g., 5x9 mm).
-
Add a small pinch of Chromosorb or Tungsten Trioxide (WO₃) powder into the capsule first.[1] This acts as an absorbent to prevent liquid from wetting the tin walls and interfering with the flash.[1]
-
Weigh 1.5 – 2.5 mg of the target analyte directly onto the absorbent.[1]
-
Cold Weld Seal: Use a manual or automated sealing press to create a hermetic cold weld.[1] Do not just fold by hand.
Step 3: Calibration Strategy (The "Bracketing" Method)
Instead of a simple K-factor, use a Bracketing Calibration to ensure accuracy for the 17% Sulfur level.[1]
-
Run 1-2 Bypass Samples: Run an unweighed high-sulfur sample (e.g., Sulfanilamide) to "prime" the adsorption columns and remove active sites.[1]
-
Standard A (Low): BBOT (~2 mg).[1]
-
Standard B (Match): Sulfanilamide (~2 mg).[1]
-
Sample: Target Analyte (Triplicate).
-
Standard B (Match): Sulfanilamide (~2 mg).[1]
Logic: This brackets your sample with the "Match" standard, correcting for any instrument drift during the run.
Visualization of Logic & Workflow
Diagram 1: Selection Logic for Calibration Standards
This decision tree guides the researcher in selecting the correct standard based on the estimated sulfur content.[1]
Caption: Decision matrix for selecting the optimal standard. Sulfanilamide is the clear pathway for the target's 17.79% sulfur load.[1]
Diagram 2: Experimental Workflow for Liquid Organosulfurs
This flow details the critical "Cold Weld" step required for this specific compound.[1]
Caption: Analytical workflow emphasizing the hermetic sealing required for liquid organosulfurs to prevent pre-combustion loss.
Troubleshooting & Acceptance Criteria
When validating 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, use these criteria to judge success.
Acceptance Criteria
-
Carbon: Theoretical ± 0.4%
-
Hydrogen: Theoretical ± 0.3%
-
Sulfur: Theoretical ± 0.3% (Strict) or ± 0.5% (Relaxed)
-
Note: Sulfur is notoriously difficult.[1] If your C and H are perfect but S is low, the issue is likely adsorption in the instrument lines, not the sample purity.
-
Common Failure Modes
-
Low Sulfur Recovery (<17.0%):
-
High Carbon (>67.0%):
-
Cause: Incomplete combustion of the "ethyl" chain or solvent contamination.[1]
-
Fix: Increase Oxygen dose time by 5 seconds.
-
-
Drifting Results:
-
Cause: Sample evaporation inside the autosampler.[1]
-
Fix: Re-seal capsules using the "Cold Weld" technique; analyze immediately after weighing.
-
References
-
Thermo Fisher Scientific. (2018).[1] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Retrieved from
-
Elemental Microanalysis. (n.d.). CHNS/CHNS-O Standards Kit: Cystine, Sulphanilamide, Methionine, BBOT.[1] Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 220651: 2-(Methylsulfanyl)-1-phenylethan-1-one.[1] (Used for physical property correlation of thio-acetophenones).[1] Retrieved from
-
CymitQuimica. (n.d.).[1] Ethanone, 1-[4-(ethylthio)phenyl]- (CAS 3585-73-7) Properties.[1] (Reference for physical state of ethylthio-acetophenone isomers). Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
Chemical Name: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one Synonyms: 1-(2-Ethylthiophenyl)ethanone; o-(Ethylthio)acetophenone CAS Number: 70201-55-7 Molecular Formula: C₁₀H₁₂OS Molecular Weight: 180.27 g/mol
Part 1: Executive Safety Summary (Immediate Action)
CORE DIRECTIVE: This compound is an organic sulfide (thioether) . While its acute toxicity profile is typically classified as an Irritant , its primary operational hazard is its Stench . Mismanagement of vapors can lead to facility-wide evacuations due to odor complaints, simulating a gas leak.
| Hazard Class | Critical Risks | Immediate Control |
| Health | Skin/Eye/Respiratory Irritant (H315, H319, H335).[1] | Work strictly inside a certified fume hood. |
| Olfactory | High Stench Potency. Low odor threshold. | Keep all containers sealed. Use bleach traps. |
| Reactivity | Incompatible with strong oxidizers.[2] | Store away from nitric acid, peroxides, and halogens. |
Part 2: Hazard Identification & Risk Assessment[4][5]
The "Sulfide" Factor
The ethyl-sulfur moiety at the ortho position introduces specific handling requirements distinct from standard acetophenones.
-
Olfactory Fatigue: Do not rely on smell to detect exposure. High concentrations can desensitize the nose, masking the danger.
-
Permeation: Organic sulfides can permeate standard nitrile gloves faster than their oxygenated counterparts.
GHS Classification (Extrapolated)
Based on Structure-Activity Relationships (SAR) of aryl alkyl sulfides:
-
H302: Harmful if swallowed.[3]
Part 3: Personal Protective Equipment (PPE) Matrix
Trustworthiness Protocol: Do not use standard latex gloves. The lipophilic nature of the ethyl group combined with the sulfur atom allows for rapid permeation through natural rubber.
Glove Selection Logic
Use the following decision tree to select the appropriate hand protection based on your specific task.
Figure 1: Glove selection logic based on exposure potential.
Respiratory & Body Protection[4][6][8][9][10][11]
-
Respiratory: If working outside a fume hood (not recommended) or during a spill, use a Half-face respirator with Organic Vapor (OV) cartridges (Black band). Particulate filters (N95/P100) alone offer NO protection against sulfide vapors.
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for liquid sulfides due to creep/vapor irritation.
Part 4: Operational Handling Protocol
Engineering Controls
-
Fume Hood: Mandatory. Maintain sash at the lowest working position.
-
Airflow Check: Verify face velocity is >100 fpm (0.5 m/s) before opening the container.
The "Stench Trap" Protocol (Deodorization)
Before starting work, prepare an oxidation bath to neutralize contaminated tips, pipettes, and glassware immediately.
Preparation:
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution or 3% Hydrogen Peroxide .
-
Add a small amount of detergent (surfactant) to ensure wetting.
-
Mechanism: The oxidant converts the odorous sulfide into a non-volatile sulfoxide or sulfone.
-
Reaction:
(Sulfoxide)
-
Step-by-Step Handling
-
Setup: Place the "Stench Trap" beaker inside the fume hood.
-
Transfer: Use positive displacement pipettes if the liquid is viscous.
-
Waste: Immediately eject pipette tips into the bleach solution. Do not throw them in the dry trash.
-
Glassware: Rinse all dirty glassware with the bleach solution inside the hood before moving them to the sink.
Part 5: Emergency Response & Spill Management
Spill Response Workflow
In the event of a spill, speed is critical to prevent odor migration.
Figure 2: Decision matrix for spill response.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes.[2][6] Do not use alcohol ; it may increase skin absorption.
-
Eye Contact: Flush with water for 15 minutes.[2][6][7] Lift eyelids.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Part 6: Waste Disposal & Deactivation
Scientific Integrity: Never dispose of sulfide waste in the general organic solvent stream without pretreatment or clear labeling. It can react with oxidizers in the waste drum or cause odor issues for waste handlers.
-
Primary Option (Oxidation):
-
Treat the waste with an excess of dilute bleach (sodium hypochlorite) or hydrogen peroxide for 24 hours in a vented container (evolution of heat/gas possible).
-
Check pH and neutralize before disposal if required by local regulations.
-
-
Secondary Option (Segregation):
-
Collect in a dedicated container labeled: "ORGANIC SULFIDE WASTE - STENCH."
-
Use a waste container with a vapor-sealing lid (e.g., eco-funnel with latch).
-
References
-
PubChem. (n.d.). 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one (Compound). National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3][8] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor. Retrieved February 24, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved February 24, 2026, from [Link]
Sources
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- 4. 2'-Ethylacetophenone | C10H12O | CID 16503 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
